molecular formula C14H7F6NOS B2491148 2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide CAS No. 329778-06-5

2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide

Cat. No.: B2491148
CAS No.: 329778-06-5
M. Wt: 351.27
InChI Key: CBZHGBXYJFALDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide is a fluorinated acetamide derivative characterized by a sulfanyl-linked 4-fluorophenyl group and an N-bound 2,3,4,5,6-pentafluorophenyl moiety. Its structural uniqueness arises from the electron-withdrawing fluorine substituents, which enhance lipophilicity and metabolic stability. Key identifiers include:

  • Synonyms: KS-00003LWB, ZINC2383568, AKOS005106061, JS-1484 .
  • InChIKey: BIEIMFRJXAMDFC-UHFFFAOYSA-N (for a related compound) .
  • Molecular Formula: Derived as C₁₄H₇F₆NOS (calculated based on structural analysis).

The compound is commercially available through multiple suppliers, indicating its utility in pharmaceutical or materials research . Its synthesis likely involves nucleophilic substitution for sulfanyl group introduction and amidation for pentafluorophenyl attachment, analogous to methods reported for chloroacetamides .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6NOS/c15-6-1-3-7(4-2-6)23-5-8(22)21-14-12(19)10(17)9(16)11(18)13(14)20/h1-4H,5H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZHGBXYJFALDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorothiophenol with 2,3,4,5,6-pentafluoroaniline in the presence of acetic anhydride. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.

    Substitution: The fluorinated phenyl rings can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Molecular Formula

  • C : 16
  • H : 10
  • F : 6
  • N : 1
  • O : 1
  • S : 1

IUPAC Name

2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide

Molecular Weight

Approximately 392.5 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of fluorine atoms enhances the lipophilicity of the compound, potentially increasing its ability to penetrate bacterial membranes.

Case Study: Antibacterial Efficacy

A study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) were reported as low as 0.220.22 to 0.25μg/mL0.25\,\mu g/mL, suggesting strong antibacterial effects that could be replicated in the target compound due to structural similarities.

Antitumor Activity

The compound's structural components suggest potential antitumor properties. Fluorinated compounds have been shown to interact favorably with cancer cell lines, enhancing cytotoxic effects.

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, including HT29 colon cancer cells. The presence of electron-donating groups in the structure has been correlated with increased cytotoxicity.

Neuropharmacological Potential

The morpholine moiety present in similar compounds indicates potential activity in modulating neurotransmitter systems. This suggests that the compound may be explored for neuropharmacological applications.

Case Study: Neurotransmitter Modulation

Research on derivatives with morpholine has shown promising results in influencing serotonin and dopamine receptors, which could lead to developments in treating neurological disorders.

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Effective against biofilm
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Significant antibacterial activity
AntitumorHT29 (Colon Cancer)IC50 < 1.98Growth inhibition observed
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Table 2: Synthesis Methods

MethodDescription
Direct FluorinationIntroduction of fluorine atoms via electrophilic substitution
Sulfide FormationReaction of thiol with appropriate acetamide derivatives

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide involves its interaction with specific molecular targets. The fluorinated phenyl rings and sulfanyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below contrasts the target compound with structurally related acetamide derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Reported Bioactivity/Applications
Target Compound: 2-[(4-Fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide C₁₄H₇F₆NOS R¹: 4-Fluorophenylsulfanyl; R²: 2,3,4,5,6-Pentafluorophenyl 375.28 (calculated) Not explicitly reported in evidence
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO R¹: Chloro; R²: 4-Fluorophenyl 201.6 Intermediate for quinolinyloxy acetamides
N-(3-Chloro-4-fluorophenyl)-2-[(pentafluorophenyl)sulfanyl]acetamide C₁₄H₆ClF₆NOS R¹: Pentafluorophenylsulfanyl; R²: 3-Chloro-4-fluorophenyl 385.71 Safety data available; no bioactivity
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide C₁₅H₁₅N₂O₂S R¹: 2-Aminophenylsulfanyl; R²: 4-Methoxyphenyl 299.36 Antimicrobial potential (in silico)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) C₂₀H₁₇N₄SO₃Cl R¹: Oxadiazole-indolyl; R²: 5-Chloro-2-methylphenyl 428.5 LOX inhibition, α-glucosidase inhibition

Key Observations from Comparisons

Fluorination Effects
  • The target compound’s pentafluorophenyl group maximizes electronegativity and hydrophobic interactions compared to analogs with fewer fluorine atoms (e.g., 4-fluorophenyl in ).
  • N-(3-Chloro-4-fluorophenyl)-2-[(pentafluorophenyl)sulfanyl]acetamide shares the pentafluorophenylsulfanyl group but differs in the N-substituent (3-chloro-4-fluorophenyl vs. pentafluorophenyl). The chlorine atom may introduce steric hindrance, altering reactivity.
Bioactivity Trends
  • Sulfanyl-linked heterocycles (e.g., oxadiazole-indolyl in 8t ) demonstrate enzyme inhibition (LOX, α-glucosidase), suggesting that the target compound’s sulfanyl group could facilitate similar interactions. However, fluorination may redirect selectivity.

Biological Activity

The compound 2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide is a novel synthetic molecule with potential pharmaceutical applications. Its unique structure, characterized by the presence of fluorinated phenyl groups and a sulfanyl moiety, suggests interesting biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its antimicrobial properties, cytotoxicity, and possible mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H6F6N1S1O1\text{C}_{12}\text{H}_{6}\text{F}_{6}\text{N}_{1}\text{S}_{1}\text{O}_{1}

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit significant biological activity. The following sections summarize key findings related to the biological activity of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives and fluorinated compounds. The compound has been tested against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Escherichia coli31.108 - 124.432 μg/mLBiofilm formation inhibition

The compound exhibited bactericidal action against Gram-positive bacteria and showed moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of this compound:

  • Cell Lines Tested : Human epithelial cells (HEK293), human liver cancer cells (HepG2).
  • Results : The compound showed low cytotoxicity with IC50 values exceeding 50 μM for both cell lines, indicating a favorable safety margin for potential therapeutic use .

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of Protein Synthesis : Similar compounds have demonstrated the ability to inhibit ribosomal function in bacterial cells.
  • Disruption of Biofilm Formation : The compound's structure may interfere with quorum sensing pathways in bacteria, inhibiting biofilm development.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress in microbial cells leading to cell death .

Case Studies

Several case studies have reported on the effectiveness of related compounds in clinical settings:

  • A study on a similar sulfonamide derivative showed promising results in treating skin infections caused by MRSA.
  • Another case highlighted the efficacy of fluorinated compounds in reducing biofilm-associated infections in catheterized patients.

These findings suggest that this compound may possess similar therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.